Cas no 90597-20-9 (Cyclopentenyl uracil)

Cyclopentenyl uracil is a modified nucleobase derivative characterized by the presence of a cyclopentenyl moiety attached to the uracil scaffold. This structural modification enhances its utility in nucleic acid chemistry, particularly in the synthesis of oligonucleotides with tailored properties. The cyclopentenyl group introduces conformational flexibility, which can improve binding affinity and specificity in hybridization applications. Additionally, it serves as a versatile intermediate for further functionalization, enabling the development of probes or therapeutic agents. Its stability under standard laboratory conditions and compatibility with solid-phase synthesis protocols make it a practical choice for research in molecular biology and medicinal chemistry.
Cyclopentenyl uracil structure
Cyclopentenyl uracil structure
Product Name:Cyclopentenyl uracil
CAS No:90597-20-9
MF:C10H12N2O5
MW:240.212682723999
CID:994967
PubChem ID:128937
Update Time:2025-05-27

Cyclopentenyl uracil Chemical and Physical Properties

Names and Identifiers

    • cyclopentenyluracil
    • Cyclopentenyl uracil
    • CHEMBL1966557
    • 2,4(1H,3H)-Pyrimidinedione, 1-[4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-
    • (1'R,2'S,3'R)-1-[2,3-Dihydroxy-4-hydroxymethyl-4-cyclopenten-1-yl]uracil
    • NCI60_003527
    • NSC-375574
    • 1-((1R,4R,5S)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
    • Ce-Urd
    • Cyclopentenyluridine
    • 90597-20-9
    • BDBM50026671
    • 1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione
    • 1-(4,5-Dihydroxy-3-hydroxymethyl-cyclopent-2-enyl)-4-hydroxy-1H-pyrimidin-2-one
    • 2,3H)-Pyrimidinedione, 1-[4,5-dihydroxy- 3-(hydroxymethyl)-2-cyclopenten-1-yl]-
    • 2,4(1H,3H)-Pyrimidinedione, 1-(4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (1R-(1alpha,4beta,5beta))-
    • NSC375574
    • HY-145668
    • CS-0378522
    • SCHEMBL12280146
    • MS-23398
    • DA-52231
    • Inchi: 1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1
    • InChI Key: FCWVOJUKQSHZIV-VDAHYXPESA-N
    • SMILES: O[C@@H]1[C@@H](C(CO)=C[C@H]1N1C=CC(NC1=O)=O)O

Computed Properties

  • Exact Mass: 240.07462149g/mol
  • Monoisotopic Mass: 240.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 110Ų

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Cyclopentenyl uracil Suppliers

Amadis Chemical Company Limited
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(CAS:90597-20-9)Cyclopentenyl uracil
Order Number:A1040982
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
Price ($):313.0/486.0
Email:sales@amadischem.com

Additional information on Cyclopentenyl uracil

Comprehensive Overview of Cyclopentenyl Uracil (CAS No. 90597-20-9): Properties, Applications, and Research Insights

Cyclopentenyl uracil (CAS No. 90597-20-9) is a specialized nucleoside analogue that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopentenyl moiety attached to the uracil base, serves as a versatile building block in the synthesis of modified nucleosides and nucleotides. Its molecular structure enables interactions with enzymatic systems, making it a subject of interest in drug discovery and antiviral research.

In recent years, the demand for cyclopentenyl uracil derivatives has surged due to their potential applications in antiviral therapies and cancer treatment. Researchers are particularly intrigued by its role in inhibiting viral polymerases, a hot topic in the wake of global health challenges. The compound's ability to mimic natural nucleosides while introducing structural modifications offers a pathway to targeted drug design, aligning with the growing trend of personalized medicine.

From a chemical perspective, Cyclopentenyl uracil exhibits remarkable stability under physiological conditions, a trait critical for its bioavailability. Its CAS No. 90597-20-9 is frequently searched in academic databases and patent filings, reflecting its relevance in bioconjugation and prodrug development. The compound's compatibility with click chemistry techniques further expands its utility in creating labeled probes for diagnostic assays.

The rise of AI-driven drug discovery has also spotlighted cyclopentenyl uracil as a candidate for virtual screening. Computational models often highlight its binding affinity for enzymes like thymidine kinase, a key target in herpesvirus research. This intersection of computational chemistry and experimental validation underscores the compound's multidisciplinary appeal.

Beyond therapeutics, Cyclopentenyl uracil finds niche applications in agricultural science, where its derivatives are explored for plant growth regulation. The compound's low environmental persistence and biodegradability align with the green chemistry movement, addressing consumer concerns about eco-friendly agrochemicals.

Ongoing studies investigate the structure-activity relationship (SAR) of cyclopentenyl uracil analogs, particularly their stereochemical impact on biological efficacy. Such research resonates with trending queries about chiral drugs and enantioselective synthesis, topics dominating modern medicinal chemistry forums.

In summary, Cyclopentenyl uracil (CAS No. 90597-20-9) represents a dynamic scaffold at the forefront of nucleoside chemistry. Its adaptability across therapeutic, diagnostic, and agricultural domains positions it as a compound of enduring scientific and commercial value, continually inspiring innovation in life sciences.

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Amadis Chemical Company Limited
(CAS:90597-20-9)Cyclopentenyl uracil
A1040982
Purity:99%/99%
Quantity:5mg/10mg
Price ($):313.0/486.0
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